Isocytidine - 489-59-8

Isocytidine

Catalog Number: EVT-320648
CAS Number: 489-59-8
Molecular Formula: C9H13N3O5
Molecular Weight: 243.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isocytidine plays a significant role in scientific research due to its structural similarity to natural nucleosides and its distinct chemical behavior. It has been explored as a potential antitumor agent [] and its incorporation into nucleic acids has been studied for its effects on structure and stability [, , , ]. It also serves as a valuable tool in investigating enzymatic processes related to nucleic acid metabolism [, , ].

Isocytosine

Compound Description: Isocytosine is a pyrimidine base and a deaminated analog of isocytidine. It is formed as a product of isocytidine metabolism in Escherichia coli. [, , ]

Relevance: Isocytosine is directly relevant to isocytidine as it represents a key metabolite of isocytidine in E. coli. This metabolic conversion highlights a potential pathway for isocytidine degradation within bacterial systems. [, , ]

Uracil

Compound Description: Uracil is a pyrimidine base found in RNA. It is formed as a product of isocytidine metabolism in Escherichia coli, likely through the further degradation of isocytosine. [, , ]

Relevance: The formation of uracil during isocytidine metabolism suggests a possible pathway for isocytidine's contribution to pyrimidine metabolism. The connection further highlights the potential of isocytidine to impact RNA synthesis through its metabolic products. [, , ]

5-[(3)H]Isocytidine

Compound Description: 5-[(3)H]Isocytidine is a radiolabeled form of isocytidine used to trace its metabolic fate in E. coli. Studies showed it is incorporated into RNA and DNA, but at a much lower rate than cytidine. [, , ]

Relevance: This radiolabeled analog of isocytidine provided crucial evidence for the metabolic conversion of isocytidine into other nucleobases within E. coli. The study demonstrated that while incorporated, isocytidine itself is not the primary form found within the nucleic acids, pointing towards its metabolic conversion into uridine, cytidine, and 2′-deoxythymidine. [, , ]

5-Bromoisocytidine

Compound Description: 5-Bromoisocytidine is a synthetic precursor used in the preparation of 5-[(3)H]isocytidine. [, , ]

Relevance: 5-Bromoisocytidine is structurally similar to isocytidine and serves as a key intermediate in synthesizing the radiolabeled 5-[(3)H]isocytidine. This highlights its utility in understanding the metabolic fate and incorporation of isocytidine. [, , ]

2′,3′-O-Isopropylideneisocytidine

Compound Description: 2′,3′-O-Isopropylideneisocytidine is a protected form of isocytidine used as a starting material for the synthesis of 5-bromoisocytidine. The isopropylidene group protects the 2' and 3' hydroxyl groups from unwanted reactions. [, , ]

Relevance: As a protected form of isocytidine, 2′,3′-O-Isopropylideneisocytidine allows for selective chemical modifications, ultimately leading to the synthesis of 5-[(3)H]isocytidine. This underscores the importance of chemical derivatization in studying the biological properties of isocytidine. [, , ]

Cytidine

Compound Description: Cytidine is a naturally occurring pyrimidine nucleoside, a component of RNA. It plays a central role in cellular metabolism and is structurally very similar to isocytidine. [, , ]

2′-Deoxythymidine

Compound Description: 2′-Deoxythymidine is a pyrimidine nucleoside, a component of DNA. It is essential for DNA replication and repair and structurally related to isocytidine through its pyrimidine base. [, , ]

Relevance: The presence of radioactive label from 5-[(3)H]isocytidine in 2′-deoxythymidine within DNA suggests a potential, albeit indirect, influence of isocytidine on DNA synthesis. This observation highlights a potential connection between isocytidine metabolism and the generation of DNA building blocks. [, , ]

2-N-Aminoacyl-Isocytosines

Compound Description: These are a series of compounds where isocytosine is linked to an amino acid (like phenylalanine, glycine, or glycylglycine) through an amide bond at the 2-position. []

Relevance: 2-N-Aminoacyl-Isocytosines are derivatives of both isocytosine and isocytidine and serve as important synthetic intermediates in developing potential therapeutic agents. Their synthesis highlights the potential for chemical modification of isocytidine for various applications. []

2-N-Aminoacyl-Isocytidines

Compound Description: Similar to 2-N-Aminoacyl-Isocytosines, these compounds consist of isocytidine linked to an amino acid at the 2-position. []

Relevance: 2-N-Aminoacyl-Isocytidines are derivatives of isocytidine and serve as important synthetic intermediates for creating potentially bioactive compounds. These compounds exemplify the possibility of conjugating isocytidine with other molecules, such as amino acids, to modulate its biological activity. []

5,6-Dihydro-Isocytidine Derivatives

Compound Description: These are a group of compounds where the 5,6-double bond of the isocytidine ring is reduced, creating a dihydropyrimidine ring. []

Relevance: 5,6-Dihydro-Isocytidine Derivatives represent a modified form of isocytidine with altered chemical properties. These derivatives can be used to investigate the impact of saturation on the biological activity of isocytidine and its analogs. []

2′-O-Methyl-5-methylisocytidine

Compound Description: This compound is a modified isocytidine with a methyl group at the 2′ position of the ribose sugar and another at the 5 position of the isocytosine base. It shows improved stability compared to 5-methyl-2′-deoxyisocytidine during oligonucleotide synthesis. []

Relevance: The increased stability of 2′-O-Methyl-5-methylisocytidine highlights the impact of modifications on the chemical properties of isocytidine analogs. This stability makes it a more suitable candidate for applications like oligonucleotide synthesis, where degradation can be problematic. []

2′-O-Propargyl-5-methylisocytidine

Compound Description: Similar to the previous compound, this derivative also has a methyl group at the 5 position of the base, but with a propargyl group at the 2′ position of the ribose. This modification also increases stability and enables further derivatization through click chemistry. []

Relevance: 2′-O-Propargyl-5-methylisocytidine, similar to its methylated counterpart, shows the ability to enhance the stability of isocytidine analogs. The propargyl group introduces a versatile handle for further modifications through click chemistry, broadening its applications in chemical biology and oligonucleotide design. []

Relevance: 5-Methyl-2′-deoxyisocytidine (1b) is significant due to its vulnerability to depyrimidination, contrasting with the stability seen in 2′-O-alkylated isocytidine derivatives. This contrast highlights the importance of the 2′-hydroxyl group in influencing the stability of isocytidine analogs during chemical synthesis. []

2′-Deoxy-ψ-isocytidine (VIIβ)

Compound Description: This compound is a 2′-deoxy analog of isocytidine, meaning it lacks the 2′-hydroxyl group found in natural isocytidine. It is structurally similar to deoxycytidine and exhibits inhibitory activity against P815 cells. []

Relevance: 2′-Deoxy-ψ-isocytidine (VIIβ) is a close structural analog of isocytidine, differing primarily in the absence of the 2′-hydroxyl group. It demonstrates the impact of this specific structural change on biological activity, showcasing its potential as an antileukemic agent. []

2′-Deoxy-ψ-uridine (IIβ)

Compound Description: A 2′-deoxy analog of pseudouridine, a C-nucleoside isomer of uridine. It is structurally analogous to deoxyuridine. []

Relevance: While not directly containing isocytidine, 2′-Deoxy-ψ-uridine (IIβ) is synthesized from ψ-uridine, a precursor used in the synthesis of 2′-Deoxy-ψ-isocytidine (VIIβ). This shared synthetic pathway emphasizes the close relationship between uridine and isocytidine analogs in developing modified nucleosides. []

2′-Deoxy-l-methyl-ψ-uridine (V)

Compound Description: A 2′-deoxy analog of pseudouridine with a methyl group at the 1 position of the base, making it structurally similar to thymidine. It shows inhibitory activity against P815 cells and Streptococcus faecium var. duran. []

Relevance: Like the previous compound, 2′-Deoxy-l-methyl-ψ-uridine (V) shares a synthetic pathway with 2′-Deoxy-ψ-isocytidine (VIIβ). This connection underscores the versatility of modifying uridine analogs, which can be transformed into various structurally related compounds with potential biological activities. []

2-N-Methyl-2′-deoxy-ψ-isocytidine (6)

Compound Description: A derivative of 2′-deoxy-ψ-isocytidine with a methyl group at the 2 position of the base. Its phosphoramidite derivative is a useful synthon for oligonucleotide synthesis. []

Relevance: 2-N-Methyl-2′-deoxy-ψ-isocytidine (6) exemplifies a successful chemical modification of isocytidine, enabling its incorporation into oligonucleotides. This underscores the potential of using modified isocytidine analogs in building synthetic nucleic acids. []

2-N-Methyl-2′-deoxy-α-ψ-isocytidine (13)

Compound Description: An alpha anomer of 2-N-Methyl-2′-deoxy-ψ-isocytidine (6), meaning the configuration at the anomeric carbon is different. []

Relevance: 2-N-Methyl-2′-deoxy-α-ψ-isocytidine (13) emphasizes the importance of stereochemistry in nucleoside chemistry and its impact on biological activity. This isomer, along with its beta counterpart, provide tools to investigate the effect of anomeric configuration on oligonucleotide properties. []

2-N-Methyl-2′-O-allyl-ψ-isocytidine (10)

Compound Description: This isocytidine derivative has a methyl group at the 2 position of the base and an allyl group at the 2′ position of the ribose. This compound can be prepared using the pyrimidine-pyrimidine transformation reaction. []

Relevance: 2-N-Methyl-2′-O-allyl-ψ-isocytidine (10) demonstrates the versatility of chemical modifications on the isocytidine scaffold, showcasing the ability to introduce different functionalities at various positions. The allyl group can be further utilized for conjugation or other chemical transformations. []

1,3-Dimethyl-2′-deoxy-ψ-uridine (4)

Compound Description: A derivative of 2′-deoxy-ψ-uridine with methyl groups at the 1 and 3 positions of the base. []

Relevance: Though a uridine derivative, 1,3-Dimethyl-2′-deoxy-ψ-uridine (4) highlights the application of methylation as a common modification strategy for both uridine and isocytidine analogs. Its successful incorporation into oligonucleotides emphasizes the compatibility of such modifications with standard oligonucleotide synthesis protocols. []

N1-Methyl-2′-O-allyl-ψ-uridine (19)

Compound Description: A uridine analog with a methyl group at the 1 position and an allyl group at the 2′ position. []

Relevance: Though a uridine derivative, N1-Methyl-2′-O-allyl-ψ-uridine (19) highlights the use of common protecting and modifying groups, like methyl and allyl, that are applicable to both uridine and isocytidine analogs in the context of oligonucleotide synthesis. []

2′-Deoxy-5-methylisocytidine

Compound Description: This compound is an isocytidine derivative with a methyl group at the 5 position of the base and lacking the 2′-hydroxyl group of the ribose sugar. It is commonly used in oligonucleotide synthesis but is susceptible to some degree of deamination during the process. []

O2:5′-cyclouridine

Compound Description: A cyclouridine derivative where the 2′-oxygen of the ribose sugar is linked to the 5′ position, forming a cyclic structure. It serves as a precursor in the synthesis of isocytidine. []

Relevance: O2:5′-cyclouridine demonstrates the potential for chemical transformations to convert uridine derivatives into isocytidine. It showcases a synthetic strategy leveraging the unique reactivity of modified uridine analogs to access isocytidine. []

Isoguanosine (iso-G)

Compound Description: Isoguanosine is a purine nucleoside and an isomer of guanosine, differing in the placement of its amino and carbonyl groups. It forms a base pair with isocytidine. [, , , , , , ]

Relevance: Isoguanosine holds significant relevance to isocytidine as they form a novel base pair with a distinct hydrogen-bonding pattern compared to the natural base pairs. This pairing has potential applications in expanding the genetic alphabet and generating novel nucleic acid structures and functions. [, , , , , , ]

5′-Deoxy-5′-iodo-2′: 3′-O-isopropylideneuridine (I)

Compound Description: A modified uridine derivative containing iodine at the 5′ position and an isopropylidene protecting group on the 2′ and 3′ hydroxyl groups of the ribose. This compound is an intermediate in the synthesis of isocytidine. []

Relevance: 5′-Deoxy-5′-iodo-2′: 3′-O-isopropylideneuridine (I) exemplifies a key intermediate in the multi-step synthesis of isocytidine. It demonstrates how chemical modifications and deprotections on a uridine scaffold can lead to the formation of the desired isocytidine structure. []

5-Methylisocytidine

Compound Description: This compound is an isocytidine derivative with a methyl group at the 5 position of the isocytosine base. It forms a stable base pair with isoguanosine, similar in stability to the naturally occurring guanosine-cytidine pair. []

Relevance: 5-Methylisocytidine, when paired with isoguanosine, forms a base pair that is nearly isoenergetic with the natural G-C base pair. This observation highlights the potential for generating alternative base pairs with comparable stability to their natural counterparts, opening avenues for engineering novel nucleic acid structures and functionalities. []

Pyrrolidino pseudoisocytidine

Compound Description: A pyrrolidino pseudo-C-nucleoside, this compound is a positively charged isostere of isocytidine. It is incorporated into triplex-forming oligonucleotides (TFOs) to enhance their binding affinity to target DNA. []

Relevance: Pyrrolidino pseudoisocytidine showcases a successful strategy to enhance the DNA binding affinity of TFOs by incorporating a positively charged isocytidine analog. This demonstrates the potential of using modified isocytidine derivatives for improving the efficacy of oligonucleotide-based therapeutics. []

2,2′-Anhydro-1-(3′-chloro-3′-deoxy-β-D-arabinofuranosyl) uracil (III)

Compound Description: This compound is an anhydronucleoside formed during the deamination reaction of 1-(2′, 3′-Epoxy-β-D-lyxofuranosyl) isocytosines. []

Relevance: 2,2′-Anhydro-1-(3′-chloro-3′-deoxy-β-D-arabinofuranosyl) uracil (III) provides insight into the reactivity and potential degradation pathways of isocytidine derivatives. Its formation highlights the susceptibility of certain isocytosine derivatives to deamination under specific conditions. []

1-(3′-chloro-3′-deoxy-β-D-arabinofuranosyl) uracil (IV)

Compound Description: A nucleoside formed during the deamination reaction of 1-(2′, 3′-Epoxy-β-D-lyxofuranosyl) isocytosines. []

Relevance: Similar to the previous compound, 1-(3′-chloro-3′-deoxy-β-D-arabinofuranosyl) uracil (IV) provides insights into the chemical reactivity of modified isocytidine analogs and the potential for their conversion to other nucleosides under acidic conditions. []

(S)-Glycol Nucleic Acid (S-GNA) Isocytidine

Compound Description: This compound is a modified isocytidine incorporated into the backbone of glycol nucleic acid (GNA), an acyclic nucleic acid analog. It shows improved base pairing with guanosine in RNA compared to other GNA modifications. [, ]

Relevance: (S)-Glycol Nucleic Acid (S-GNA) Isocytidine represents a significant development in modifying isocytidine for incorporation into artificial nucleic acid backbones. Its enhanced base pairing properties with RNA demonstrate its potential for applications in therapeutic oligonucleotides, like siRNAs, where it improves stability and potency while reducing off-target effects. [, ]

(S)-GNA Isoguanosine

Compound Description: Similar to (S)-GNA Isocytidine, this compound is a modified isoguanosine incorporated into the GNA backbone. It shows enhanced pairing with cytidine in RNA. [, ]

Relevance: (S)-GNA Isoguanosine, in conjunction with its isocytidine counterpart, exemplifies the potential of modifying both purine and pyrimidine nucleosides for incorporation into artificial nucleic acid backbones. These modifications can enhance the stability, potency, and specificity of therapeutic oligonucleotides by improving their base pairing properties with RNA. [, ]

AP-isodC

Compound Description: An isocytidine derivative containing a 2-amino-6-methylpyridine moiety attached to the N2 position. This modification allows the compound to selectively recognize CG base pairs in antiparallel triplex DNA. []

Relevance: AP-isodC highlights the potential of modifying the isocytidine structure to achieve sequence-specific recognition of DNA. This selective recognition capability has important implications for developing therapeutic oligonucleotides that can target specific DNA sequences with high affinity. []

2-thioisocytidine

Compound Description: This compound is a derivative of isocytidine with a sulfur atom replacing the oxygen atom at the 2-position of the base. []

Relevance: 2-thioisocytidine, though not extensively discussed, exemplifies the possibility of introducing sulfur atoms into the isocytidine structure. This modification can alter the chemical properties and potential base-pairing abilities of the resulting analog, offering new avenues for developing modified nucleic acids. []

Classification and Source

Isocytidine is classified as a nucleoside analog, specifically a derivative of cytidine. It consists of isocytosine linked to a ribose sugar. The compound is recognized for its ability to form stable base pairs with isoguanine, which enhances its utility in synthetic biology and nucleic acid research. Isocytidine can be sourced from various chemical synthesis methods, often involving guanidine and specific esters.

Synthesis Analysis

The synthesis of isocytidine involves several methods, primarily focusing on the reaction between guanidine and specific acylated compounds. A notable method includes:

  1. Preparation from Formyl Acetic Ester: This method involves mixing sodium ethyl formyl acetate with guanidine in an aqueous solution, followed by treatment with sulfuric acid and ammonia. The process yields isocytosine in a sodium salt form, which can be further purified. The yield can reach up to 70% using this technique, which simplifies the procedure compared to previous methods that required more complex isolation processes .
  2. Alkylation Method: Another common approach involves alkylating isocytosine with ribose derivatives. For example, 2’-O-methyl- and 2’-O-propargyl-5-methyl derivatives can be synthesized through tosylation and ring-opening reactions .
  3. One-Pot Reactions: Recent advancements have introduced one-pot reactions utilizing DNA-conjugated guanidines with aldehydes and methyl cyanoacetates to construct isocytosine scaffolds compatible with DNA synthesis .
Molecular Structure Analysis

Isocytidine has a molecular formula of C9H13N3O5C_9H_{13}N_3O_5 and a molecular weight of approximately 243.22 g/mol. Its structure features:

  • A ribose sugar moiety.
  • An isocytosine base that differs from cytosine by the arrangement of nitrogen atoms.

The structural configuration allows for hydrogen bonding interactions similar to those observed in canonical nucleotides, facilitating its incorporation into nucleic acids .

Chemical Reactions Analysis

Isocytidine participates in various chemical reactions:

  1. Oxidation: Isocytidine can be oxidized to yield isocytosine.
  2. Reduction: It can be reduced to form its corresponding deoxynucleoside.
  3. Substitution Reactions: Isocytidine can undergo alkylation and acylation reactions using common reagents such as methyl iodide for alkylation or acetic anhydride for acylation .

Reaction Conditions

  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate are typically used.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride are common choices.
  • Substituting Agents: Methyl iodide for alkylation; acetic anhydride for acylation.
Mechanism of Action

The mechanism of action for isocytidine primarily revolves around its incorporation into RNA and DNA structures where it can influence genetic expression and stability. It interacts with enzymes involved in nucleotide metabolism, leading to conversions into uracil under specific conditions . The stable pairing with isoguanine enhances its potential as a tool for studying genetic mutations and nucleic acid interactions.

Physical and Chemical Properties Analysis

Isocytidine exhibits several important physical and chemical properties:

Spectroscopic studies have provided insights into its electronic structure, showing distinct characteristics in magnetic circular dichroism and circular dichroism spectra .

Applications

Isocytidine finds extensive applications across various scientific domains:

  1. Biochemistry: It is utilized in synthesizing modified nucleic acids and oligonucleotides for biochemical studies.
  2. Molecular Biology: Its incorporation into RNA and DNA allows researchers to explore genetic mutations and interactions within nucleic acids.
  3. Synthetic Biology: The compound's ability to pair with isoguanine makes it valuable in designing synthetic genetic constructs .
  4. Pharmaceutical Research: Isocytidine analogs are explored for potential therapeutic applications due to their unique properties.

Properties

CAS Number

489-59-8

Product Name

Isocytidine

IUPAC Name

2-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

InChI

InChI=1S/C9H13N3O5/c10-9-11-5(14)1-2-12(9)8-7(16)6(15)4(3-13)17-8/h1-2,4,6-8,13,15-16H,3H2,(H2,10,11,14)/t4-,6-,7-,8-/m1/s1

InChI Key

RGNOTKMIMZMNRX-XVFCMESISA-N

SMILES

C1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O

Synonyms

1-(2-amino-4-oxo-1(4H)-pyrimidinyl)-1-deoxy-beta-D-ribofuranose
2-amino-1-beta-D-ribofuranosyl-4(1H)-pyrimidinone
isocytidine

Canonical SMILES

C1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=NC1=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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